molecular formula C8H6Cl2O2 B13231655 5-Chloro-2-methylphenyl chloroformate

5-Chloro-2-methylphenyl chloroformate

Cat. No.: B13231655
M. Wt: 205.03 g/mol
InChI Key: SJHYOVJAODQCDB-UHFFFAOYSA-N
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Description

5-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This compound is characterized by the presence of a chloroformate group attached to a 5-chloro-2-methylphenyl ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylphenyl chloroformate typically involves the reaction of 5-chloro-2-methylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Chloro-2-methylphenol+Phosgene5-Chloro-2-methylphenyl chloroformate+HCl\text{5-Chloro-2-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 5-Chloro-2-methylphenol+Phosgene→5-Chloro-2-methylphenyl chloroformate+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylphenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic substitution: Reaction with amines to form carbamates.

    Esterification: Reaction with alcohols to form carbonate esters.

    Mixed anhydride formation: Reaction with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates.

    Alcohols: Used in esterification reactions.

    Carboxylic acids: Used in the formation of mixed anhydrides.

    Bases: Such as pyridine or triethylamine, are used to neutralize the hydrochloric acid formed during the reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonate esters: Formed from the reaction with alcohols.

    Mixed anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

5-Chloro-2-methylphenyl chloroformate has several applications in scientific research:

    Organic Synthesis:

    Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.

    Analytical Chemistry: Used in derivatization reactions for the analysis of amino acids and other metabolites by gas chromatography-mass spectrometry (GC-MS).

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylphenyl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic substitution reactions. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroformate: A simpler chloroformate ester used in similar reactions.

    Ethyl chloroformate: Another chloroformate ester with similar reactivity.

    Benzyl chloroformate:

Uniqueness

5-Chloro-2-methylphenyl chloroformate is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science industries.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(5-chloro-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3

InChI Key

SJHYOVJAODQCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(=O)Cl

Origin of Product

United States

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